molecular formula C31H41N3O2 B1140457 Drimentine C CAS No. 204398-92-5

Drimentine C

Cat. No. B1140457
CAS RN: 204398-92-5
M. Wt: 487.7
InChI Key:
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Description

Drimentine C is a member of the drimentine family, a class of hybrid isoprenoids derived from actinomycete bacteria. These compounds have shown weak antitumor and antibacterial activity. The structural complexity of this compound, comprising terpenoid and alkaloid portions, makes its synthesis challenging and of significant interest in organic chemistry (Pound, Underwood, & Douglas, 2020).

Synthesis Analysis

Efforts toward the total synthesis of this compound have employed strategies incorporating palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde as key steps. These approaches highlight the convergent synthesis strategy, assembling the compound from l-tryptophan, l-proline, and (+)-sclareolide (Pound et al., 2020).

Molecular Structure Analysis

Drimentines, including this compound, are characterized by their complex molecular structures that include a pyrroloindoline core and a rare structural feature of a structurally complex aliphatic side chain linked to the C3a position. The synthesis challenges associated with these features underscore the importance of developing stereocontrolled methods for bond formation within the drimentine scaffold (Sun, Li, Zhang, & Li, 2013).

Chemical Reactions and Properties

This compound’s synthesis involves multiple chemical reactions that showcase the breadth of organic synthesis techniques. These include indole dearomatization, intramolecular trapping of indolenine intermediates, and biomimetic approaches that mimic the natural biosynthesis of drimentines by fusing sesquiterpene units onto cyclic dipeptides. These reactions not only demonstrate the synthetic complexity but also highlight the compound's chemical reactivity and potential for modification (Skiredj, Beniddir, Evanno, & Poupon, 2016).

Scientific Research Applications

  • Synthesis and Antitumor/Antibacterial Activities : Drimentine C has been identified for its weak antitumor and antibacterial activities. Efforts towards its total synthesis have been explored using approaches like palladium-catalyzed cyanoamidation and reductive cross-coupling, emphasizing its potential in medicinal chemistry and drug development (Pound, Underwood, & Douglas, 2020).

  • Isolation and Structural Elucidation : this compound was isolated from the actinomycete Streptomyces sp. CHQ-64, and its structure was elucidated through extensive NMR, MS, and CD analyses. This discovery aids in understanding the chemical diversity and biological properties of compounds from natural sources (Che et al., 2013).

  • Biosynthesis Mimicking : Studies have aimed at mimicking the main events of drimentines' biosynthesis, such as the synthesis of Δ8′‐Isodrimentine A. This involves a bio-inspired indole dearomatization of a tryptophan-containing cyclodipeptide, highlighting the potential for producing drimentine derivatives through biomimetic approaches (Skiredj et al., 2016).

  • Anticancer and Antibacterial Properties : Research into the drimentine alkaloids, including this compound, has shown their potential for anticancer, antibacterial, antifungal, and anthelmintic properties. This suggests a significant role for this compound in pharmaceutical research and development (Sun et al., 2013).

  • Biosynthetic Machinery Research : Genome mining has revealed the biosynthetic machinery for drimentines, involving cyclodipeptide synthases, prenyltransferase, and terpene cyclase. Understanding this biosynthetic pathway could lead to the development of new drimentine derivatives with potential therapeutic applications (Yao et al., 2018).

Future Directions

The future directions for research on Drimentine C could include further studies on its synthesis, exploring its potential therapeutic applications given its antitumor and antibacterial activity, and investigating its mechanism of action .

Mechanism of Action

Target of Action

Drimentine C, a terpenylated diketopiperazine antibiotic, primarily targets fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior . They play a key role in fungal resistance to environmental stresses and antifungal treatments .

Mode of Action

This compound interacts with its targets by inhibiting these efflux pumps . This inhibition increases the intracellular concentration of various substances that are otherwise expelled . The compound’s unique mechanism of action is primarily focused on this inhibition .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the expulsion of toxic substances and antifungal agents from fungal cells . By inhibiting efflux pumps, this compound disrupts these pathways, leading to an increase in the intracellular concentration of various substances .

Pharmacokinetics

The compound’s ability to inhibit fungal efflux pumps suggests it may have good bioavailability within fungal cells .

Result of Action

The inhibition of efflux pumps by this compound can lead to fungal cell toxicity and ultimately cell death . This is due to the increased intracellular concentration of various substances that are normally expelled by the efflux pumps .

Action Environment

The action of this compound is influenced by the environment within fungal cells. The efficacy and stability of the compound may be affected by factors such as the presence of other substances within the cell and the overall health and state of the cell

properties

IUPAC Name

(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEHMEZFTNYYIF-RJBXWAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?

A1: Several approaches have been investigated for the total synthesis of this compound. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []

Q2: What is the significance of the conformational behavior observed in Indotertine B?

A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.

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